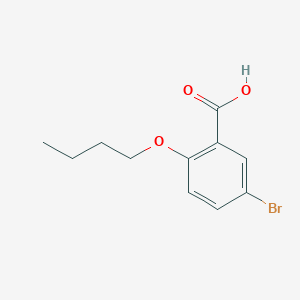

5-Bromo-2-butoxybenzoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of bromobenzoic acid derivatives is a topic of interest in the field of organic chemistry. For instance, 5-bromoanthranilic acid was used as a precursor in the synthesis of novel metal(II) complexes, indicating the potential for bromobenzoic acids to act as building blocks in complex formation . Additionally, 2-bromobenzoic acids have been utilized in the construction of spiro compounds through free radical reactions, demonstrating their versatility in synthetic organic chemistry . These studies suggest that 5-Bromo-2-butoxybenzoic acid could similarly be synthesized and used in the formation of various organic compounds and metal complexes.

Molecular Structure Analysis

The molecular structure of bromobenzoic acid derivatives has been extensively studied using various spectroscopic techniques. For example, the molecular conformation and vibrational analysis of 2-amino-5-bromobenzoic acid were investigated using FT-IR, FT-Raman, and UV spectroscopy, as well as DFT calculations . This comprehensive approach to understanding the molecular structure could be applied to 5-Bromo-2-butoxybenzoic acid to gain insights into its conformation and electronic properties.

Chemical Reactions Analysis

Bromobenzoic acids are known to participate in a variety of chemical reactions. The free radical reactions involving 2-bromobenzoic acids lead to the formation of diverse spiro compounds , while the regioselective bromocyclization of 2-alkynylbenzoic acids results in the synthesis of isobenzofuran derivatives . These reactions highlight the reactivity of bromobenzoic acids and suggest that 5-Bromo-2-butoxybenzoic acid could also undergo similar transformations to yield novel chemical entities.

Physical and Chemical Properties Analysis

The physical and chemical properties of bromobenzoic acid derivatives have been characterized in several studies. For instance, the thermodynamic properties of 2-amino-5-bromobenzoic acid were calculated, revealing the relationship between standard heat capacity, entropy, enthalpy changes, and temperature . The luminescent and vibrational properties of a uranyl coordination polymer featuring 3-bromo-5-iodobenzoic acid were explored, indicating the potential for such compounds in materials science applications . These findings provide a foundation for predicting the properties of 5-Bromo-2-butoxybenzoic acid, which could be expected to exhibit similar behavior in terms of thermodynamics and luminescence.

Wissenschaftliche Forschungsanwendungen

Metabolic Pathways

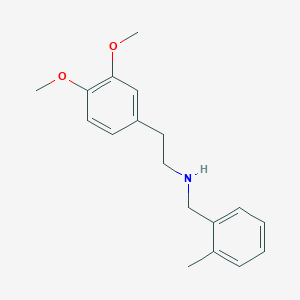

Research involving 5-Bromo-2-butoxybenzoic acid's analogues, such as 4-Bromo-2,5-dimethoxyphenethylamine, has been explored to understand their metabolism in different species, including humans. The metabolic pathways, which involve oxidative deamination and demethylation processes, are crucial for assessing potential toxic effects and interspecies differences in drug metabolism (Carmo et al., 2005).

Structural Characterization

Structural characterization of similar bromobenzoic acid derivatives, such as 4-bromo-3,5-dihydroxybenzoic acid, has been conducted to facilitate the development of medicaments. The structural identification using Mass Spectrometry is a critical step in synthesizing new pharmaceutical compounds (Xu Dong-fang, 2000).

Synthesis of Derivatives

Research in synthesizing derivatives of bromobenzoic acids, like 6-bromo-1-ethyl-2,4-dioxo-1,2,3,4-tetrahydroquinazoline, has been essential for the development of potential pharmaceutical agents. The synthesis process involves complex reactions like carboxylation and provides insights into the creation of new drugs (Khalifa et al., 1982).

Molecular Recognition Studies

Studies on molecular recognition involving derivatives of dihydroxybenzoic acid, akin to 5-Bromo-2-butoxybenzoic acid, reveal the complex interactions at the molecular level. Such research is pivotal for understanding how molecular assemblies form and function (Varughese & Pedireddi, 2006).

Antipsychotic Agent Development

The development of antipsychotic agents using bromobenzoic acid derivatives demonstrates the pharmaceutical potential of these compounds. Research in this area focuses on synthesis and testing of derivatives to explore their efficacy as inhibitors of certain biological targets (Högberg et al., 1990).

Isolation from Natural Sources

Derivatives of bromobenzoic acids, similar to 5-Bromo-2-butoxybenzoic acid, have been isolated from natural sources like red algae. Such compounds have been studied for their structural properties and potential biological activities (Zhao et al., 2004).

Eigenschaften

IUPAC Name |

5-bromo-2-butoxybenzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13BrO3/c1-2-3-6-15-10-5-4-8(12)7-9(10)11(13)14/h4-5,7H,2-3,6H2,1H3,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCXOVWCSSBXAIH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=C(C=C(C=C1)Br)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13BrO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20366433 |

Source

|

| Record name | 5-bromo-2-butoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20366433 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromo-2-butoxybenzoic acid | |

CAS RN |

60783-92-8 |

Source

|

| Record name | 5-bromo-2-butoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20366433 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(5-bromothien-2-yl)methyl]-N-methylamine](/img/structure/B1271160.png)

![N-[4-(chloromethyl)-2-oxochromen-7-yl]acetamide](/img/structure/B1271162.png)

![[(3aR,4R,5R,6aS)-4-[(E)-4-(3-chlorophenoxy)-3-oxobut-1-enyl]-2-oxo-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-5-yl] 4-phenylbenzoate](/img/structure/B1271197.png)